

Application Note: Synthesis Protocol for N-Benzhydryl-2-chloroacetamide

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Compound of Interest

Compound Name: *N*-benzhydryl-2-chloroacetamide

CAS No.: 10254-07-6

Cat. No.: B082335

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Introduction & Scientific Context

The synthesis of **N-benzhydryl-2-chloroacetamide** (also known as 2-chloro-N-(diphenylmethyl)acetamide) is a fundamental transformation in medicinal chemistry, serving as a critical intermediate for a class of eugeroics (wakefulness-promoting agents), including Modafinil and Adrafinil, as well as various antihistamines and ion channel modulators.

The core transformation involves the nucleophilic acyl substitution of benzhydrylamine (diphenylmethanamine) with chloroacetyl chloride. While conceptually simple, the reaction requires precise control over stoichiometry, temperature, and pH to minimize the formation of bis-alkylated byproducts or hydrolysis of the acyl chloride.

This application note provides a high-fidelity, laboratory-scale protocol optimized for yield (>85%), purity, and safety. It utilizes a homogeneous dichloromethane (DCM) system with triethylamine (TEA) as the acid scavenger, a method chosen for its reliability in research settings compared to biphasic Schotten-Baumann conditions.

Safety Assessment (Critical)

Hazard Classification:

- Chloroacetyl Chloride: Highly toxic by inhalation, corrosive, lachrymator. Reacts violently with water.

- Benzhydramine: Irritant to eyes, respiratory system, and skin.[1]
- **N-Benzhydryl-2-chloroacetamide**: Potent alkylating agent. Potential sensitizer.[2]

Mandatory Controls:

- Engineering: All operations must be performed in a certified chemical fume hood.
- PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
- Quenching: Have a saturated sodium bicarbonate solution ready to neutralize spills or quench the reaction.

Materials & Equipment

Reagents

Reagent	CAS No.	MW (g/mol)	Equiv.[3]	Role
Benzhydramine	91-00-9	183.25	1.0	Nucleophile
Chloroacetyl Chloride	79-04-9	112.94	1.1 - 1.2	Electrophile
Triethylamine (TEA)	121-44-8	101.19	1.2 - 1.5	Base (HCl Scavenger)
Dichloromethane (DCM)	75-09-2	84.93	Solvent	Anhydrous preferred

Equipment

- 250 mL Round-bottom flask (RBF) with magnetic stir bar.
- Pressure-equalizing addition funnel (or syringe pump for small scales).
- Ice-water bath.
- Rotary evaporator.
- Vacuum filtration setup.

Experimental Protocol

Phase 1: Reaction Setup

- Preparation: Flame-dry a 250 mL RBF and flush with nitrogen (optional but recommended to prevent hydrolysis of the acid chloride).
- Solvation: Charge the RBF with Benzhydramine (5.00 g, 27.3 mmol) and DCM (50 mL). Stir until fully dissolved.
- Base Addition: Add Triethylamine (4.6 mL, 32.8 mmol, 1.2 equiv) to the amine solution.
- Cooling: Submerge the flask in an ice-water bath and cool the internal temperature to 0–5 °C.

Phase 2: Acylation (The Critical Step)

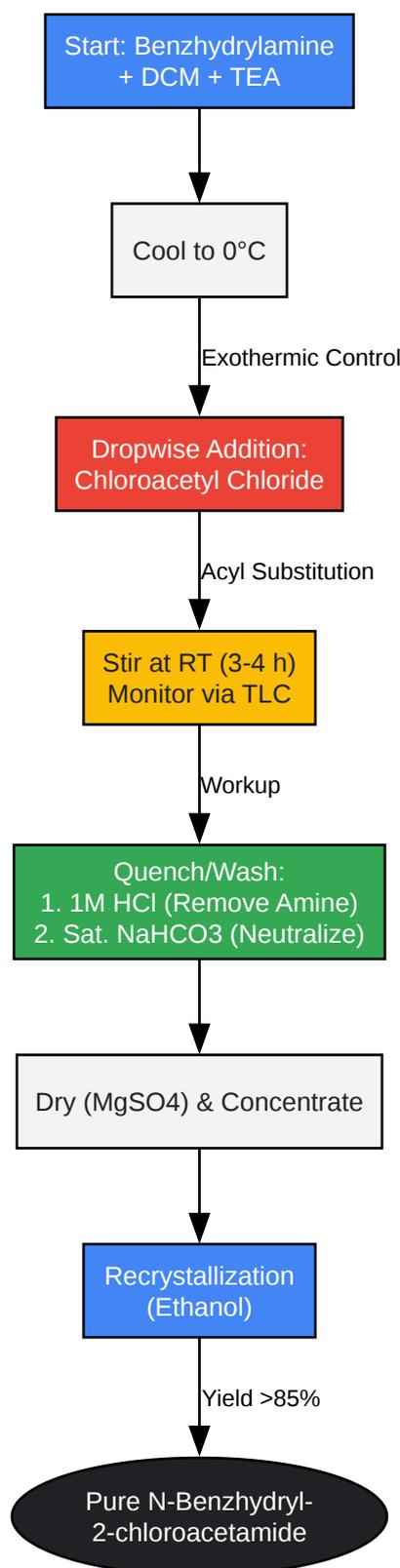
- Addition: Dissolve Chloroacetyl chloride (2.6 mL, 32.8 mmol, 1.2 equiv) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
 - Mechanism Note: Slow addition prevents localized heating and suppresses the formation of di-acylated side products.
- Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally. Stir at RT for 3–4 hours.
 - Monitoring: Monitor reaction progress via TLC (Silica; 30% EtOAc/Hexanes). The starting amine spot (low R_f, often streaks) should disappear.

Phase 3: Workup & Purification

- Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of 1M HCl (cold).
 - Rationale: The acid wash removes unreacted amine and the triethylamine hydrochloride salt.
- Extraction: Shake and separate the organic layer.

- Wash Cycles:
 - Wash organic layer with Saturated NaHCO_3 (50 mL) to remove excess acid/acid chloride.
 - Wash with Brine (50 mL).
- Drying: Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield a crude off-white solid.
- Recrystallization: Recrystallize the crude solid from hot Ethanol (or EtOAc/Hexanes mixture).
 - Dissolve in minimum hot ethanol, cool slowly to RT, then to 4 °C.
 - Filter the white crystalline needles and dry under vacuum.

Workflow Visualization



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Figure 1: Step-by-step workflow for the synthesis of **N-benzhydryl-2-chloroacetamide**.

Characterization Data

The purified compound should be verified against the following physicochemical properties.

Parameter	Specification	Notes
Appearance	White crystalline solid	Needles or powder
Melting Point	128 – 131 °C	Lit.[4][5] values vary slightly (128-133 °C) [1, 2]
Rf Value	~0.5	30% EtOAc in Hexanes
Yield	85 – 92%	Dependent on moisture control

Spectroscopic Data (¹H NMR, 500 MHz, CDCl₃):

- δ 7.38 – 7.28 (m, 10H): Aromatic protons (Benzhydryl group).
- δ 7.05 (br d, 1H): Amide N-H.
- δ 6.28 (d, J=8.0 Hz, 1H): Methine C-H (Benzhydryl).
- δ 4.10 (s, 2H): Methylene C-H₂ (Chloroacetyl group).

Troubleshooting & Optimization

- Low Yield: Ensure Chloroacetyl chloride is fresh. It hydrolyzes rapidly in moist air to chloroacetic acid, which will not react under these conditions. Distill if the liquid is cloudy.
- Oiling Out: If the product oils out during recrystallization, the ethanol concentration is too high. Add water dropwise to the hot solution until turbidity persists, then cool.
- Coloration: A yellow tint indicates oxidation or impurities in the amine. Wash the crude solid with cold diethyl ether before recrystallization.

References

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